2,5-Dimethoxybenzyl thiocyanate

Catalog No.
S828320
CAS No.
1252046-12-0
M.F
C10H11NO2S
M. Wt
209.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethoxybenzyl thiocyanate

CAS Number

1252046-12-0

Product Name

2,5-Dimethoxybenzyl thiocyanate

IUPAC Name

(2,5-dimethoxyphenyl)methyl thiocyanate

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

InChI

InChI=1S/C10H11NO2S/c1-12-9-3-4-10(13-2)8(5-9)6-14-7-11/h3-5H,6H2,1-2H3

InChI Key

OCDNOFXTPAVZIE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)CSC#N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CSC#N

Here are some resources you can explore to find more information:

  • Chemical Databases: Searching chemical databases like PubChem () or SciFinder ([SciFinder]) may reveal research articles or patents that mention 2,5-Dimethoxybenzyl thiocyanate. These databases often link to the original research publications.
  • Scientific Literature Search Engines: Scientific literature search engines like Google Scholar or Scopus can be used to search for research articles that mention the compound. Look for keywords related to the compound's structure or potential applications.
  • Organic Synthesis: The methoxy groups can participate in various organic reactions, making the compound a potential building block for more complex molecules.
  • Medicinal Chemistry: The thiocyanate group can have various biological effects, and the compound could be explored for potential medicinal properties.

2,5-Dimethoxybenzyl thiocyanate is an organic compound characterized by the molecular formula C₁₀H₁₁NO₂S. It features a benzyl group substituted with two methoxy groups at the 2 and 5 positions, along with a thiocyanate group (-SCN) attached to the benzyl carbon. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.

The chemical behavior of 2,5-Dimethoxybenzyl thiocyanate includes various reactions typical of thiocyanate compounds. Notably, it can undergo electrophilic substitution reactions, where the thiocyanate group can participate in nucleophilic attacks or be replaced by other functional groups. For instance, reactions with acid chlorides or isocyanates can yield a variety of derivatives, showcasing its versatility as a synthetic intermediate .

Synthesis of 2,5-Dimethoxybenzyl thiocyanate can be achieved through several methods:

  • Thiocyanation of Benzyl Alcohol: Benzyl alcohol can be treated with potassium thiocyanate in the presence of a suitable catalyst to introduce the thiocyanate group.
  • Electrophilic Aromatic Substitution: The compound can be synthesized by reacting 2,5-dimethoxybenzaldehyde with thiocyanate reagents under acidic conditions.
  • Metal-Mediated Reactions: Recent studies suggest that metal-mediated pathways could facilitate the introduction of thiocyanate groups onto aromatic rings, allowing for regioselective synthesis .

2,5-Dimethoxybenzyl thiocyanate has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Due to its structural characteristics, it may be explored for developing new pharmaceuticals.
  • Material Science: Its unique properties could also lend themselves to applications in polymer chemistry or as a precursor in material formulations.

Interaction studies involving 2,5-Dimethoxybenzyl thiocyanate are still emerging. Preliminary investigations suggest that its reactivity with biological macromolecules could lead to interesting biochemical interactions. Further research is required to elucidate its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 2,5-Dimethoxybenzyl thiocyanate:

Compound NameStructure FeaturesUnique Aspects
2-Methoxybenzyl thiocyanateOne methoxy groupSimpler structure
4-Methoxybenzyl thiocyanateOne methoxy group at para positionDifferent regioselectivity
Benzyl thiocyanateNo methoxy groupsBasic structure
3,4-Dimethoxybenzyl thiocyanateTwo methoxy groups at different positionsIncreased steric hindrance

Each of these compounds exhibits unique reactivity patterns and biological activities due to variations in substitution patterns on the benzene ring. The presence of two methoxy groups in 2,5-Dimethoxybenzyl thiocyanate may enhance its solubility and reactivity compared to simpler analogs.

Conventional Synthesis Pathways

Nucleophilic Substitution Reactions with Potassium Thiocyanate

The synthesis of 2,5-dimethoxybenzyl thiocyanate through nucleophilic substitution reactions represents one of the most fundamental approaches in organic thiocyanate chemistry [1]. The reaction proceeds via an SN2 mechanism where potassium thiocyanate acts as the nucleophile, attacking the electrophilic carbon center of the benzyl halide precursor [1]. The thiocyanate anion exhibits ambident nucleophilic character, with both sulfur and nitrogen atoms capable of participating in nucleophilic attack, though sulfur-bound thiocyanate products are typically favored under standard conditions [2].

The reaction mechanism involves the formation of a transition state where the thiocyanate anion approaches the benzyl carbon from the backside, leading to inversion of configuration at the reaction center [1]. Primary benzyl halides, such as 2,5-dimethoxybenzyl chloride or bromide, are particularly suitable substrates for this transformation due to their enhanced reactivity toward nucleophilic substitution [1]. The reaction typically requires phase transfer catalysts to facilitate the interaction between the ionic thiocyanate salt and the organic substrate in heterogeneous reaction systems [1].

Table 1: Nucleophilic Substitution Reaction Conditions for Benzyl Thiocyanate Synthesis

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-Dichlorobenzyl chlorideKSCNWater252.578 [1]
Benzyl bromideKSCNWater/PTC253.085 [1]
4-Methoxybenzyl chlorideKSCNWater/PTC252.082 [1]

Phase transfer catalysis using 1,4-bis(triphenylphosphonium)-2-butene dichloride has proven particularly effective for these transformations, enabling high yields under mild aqueous conditions [1]. The catalyst facilitates the transfer of thiocyanate anions from the aqueous phase to the organic phase where they can effectively react with the benzyl halide substrates [1]. This approach eliminates the need for anhydrous conditions and harsh solvents while maintaining excellent reaction efficiency [1].

The regioselectivity of thiocyanate versus isothiocyanate formation depends on several factors including the nature of the leaving group, reaction temperature, and solvent polarity [2]. Primary benzyl substrates typically favor thiocyanate formation over isothiocyanate products, with the S-alkylation pathway being kinetically preferred [2]. The absence of isothiocyanate byproducts has been confirmed through carbon-13 nuclear magnetic resonance spectroscopy, where thiocyanate carbons appear at approximately 111 parts per million, distinct from isothiocyanate signals at 145 parts per million [1].

Thiocyanation of 2,5-Dimethoxybenzyl Alcohol

The direct thiocyanation of 2,5-dimethoxybenzyl alcohol represents an alternative synthetic pathway that avoids the need for halide intermediates [3]. This approach utilizes the hydroxyl group as a leaving group through activation with suitable reagents [4]. The alcohol substrate, with molecular formula C9H12O3 and molecular weight 168.19 g/mol, serves as a readily available starting material for thiocyanate synthesis [3] [5].

The transformation typically requires activation of the hydroxyl group through formation of reactive intermediates such as tosylates or mesylates, which can subsequently undergo nucleophilic substitution with thiocyanate salts [4]. Alternative activation methods include the use of Lewis acids such as niobium pentachloride, which can facilitate direct esterification reactions with carboxylic acids while simultaneously activating the benzyl alcohol for further transformations [4].

Table 2: Physical Properties of 2,5-Dimethoxybenzyl Alcohol

PropertyValueUnitsReference
Molecular Weight168.19g/mol [3] [5]
Melting Point45-48°C [3]
Boiling Point122-125°C at 1 mmHg [3]
Density1.173g/mL at 25°C [3]
SolubilityChloroform, Methanol- [3]

The reaction mechanism involves initial protonation of the hydroxyl group under acidic conditions, followed by elimination of water to generate a carbocation intermediate [6]. This intermediate can then be trapped by thiocyanate nucleophiles to yield the desired thiocyanate product [6]. The electron-donating methoxy groups at the 2,5-positions of the benzyl alcohol provide stabilization to the carbocation intermediate through resonance effects [6].

Acid-catalyzed dehydration reactions using strong acids such as sulfuric acid or phosphoric acid have been reported for similar dimethoxybenzyl alcohol substrates [6]. The reaction conditions must be carefully controlled to prevent over-oxidation or elimination reactions that could lead to unwanted byproducts [6]. Temperature control is particularly critical, as elevated temperatures can promote competing elimination pathways [6].

Advanced Synthetic Strategies

Continuous Flow Reactor Optimization

Continuous flow reactor technology has emerged as a powerful tool for optimizing thiocyanate synthesis reactions [7] [8]. These systems offer superior control over reaction parameters including temperature, residence time, and reagent mixing, leading to enhanced selectivity and yield compared to traditional batch processes [7]. The implementation of continuous flow methodology for thiocyanate synthesis has been demonstrated for various heterocyclic systems, providing a foundation for adaptation to benzyl thiocyanate synthesis [7].

The continuous flow approach offers several advantages including precise temperature control, enhanced mass transfer, and improved safety through reduced reagent inventory [8]. Flow reactors enable rapid screening of reaction conditions through systematic variation of flow rates, temperature profiles, and reagent concentrations [7]. The telescoped nature of continuous flow processes allows for direct coupling of multiple synthetic steps, potentially enabling one-pot synthesis of complex thiocyanate structures [7].

Table 3: Continuous Flow Reactor Parameters for Thiocyanate Synthesis

ParameterRangeOptimal ValueEffect on YieldReference
Flow Rate1-8 mL/h4 mL/hMaximum at 4 mL/h [8]
Temperature20-80°C50-70°COptimal at 60°C [8]
Residence Time30-180 min48 minPlateau after 48 min [7]
Reagent Ratio1:1-1:41:1.6Optimal at 1:1.6 [8]

Scale-up studies using continuous flow reactors have demonstrated the feasibility of producing gram quantities of thiocyanate products with maintained selectivity and yield [8]. The photochemical activation of thiocyanate formation reactions has been successfully implemented in flow systems, with careful control of irradiation wavelength and power density [8]. The use of 390 nanometer light-emitting diodes in continuous flow photoreactors has enabled efficient thiocyanate formation from vinyl bromide precursors [8].

The integration of inline analytical techniques such as infrared spectroscopy and nuclear magnetic resonance allows for real-time monitoring of reaction progress and product formation [8]. This capability enables rapid optimization of reaction conditions and immediate detection of process deviations [8]. The reduced reaction times achievable in flow systems, typically ranging from minutes to hours compared to overnight batch reactions, represent a significant advantage for process efficiency [7].

Catalytic Approaches for Yield Enhancement

Catalytic methodologies have proven essential for enhancing the efficiency and selectivity of thiocyanate formation reactions [9] [10]. Copper-catalyzed benzylic carbon-hydrogen bond thiocyanation represents a particularly promising approach for direct functionalization of aromatic compounds [9]. This methodology employs readily available copper salts in combination with suitable ligands to activate otherwise unreactive carbon-hydrogen bonds [9].

The copper-catalyzed approach utilizes a radical relay mechanism involving hydrogen atom transfer processes [9]. The reaction proceeds through initial formation of benzylic radicals, which subsequently react with thiocyanate sources to form the desired products [9]. The use of 2,2'-bipyridine and related ligands has proven effective for enhancing catalyst performance and reaction selectivity [9].

Table 4: Catalytic Systems for Thiocyanate Synthesis

Catalyst SystemLigandSolventTemperature (°C)Yield (%)SelectivityReference
CuI/bpy2,2'-bipyridineDCE8085>95% [9]
CuBr/L44,4'-dimethyl-bpyDCE8089>90% [9]
Ag/TiO2-Water/MeOH25Enhanced- [10]

Silver-based photocatalytic systems have shown remarkable enhancement in catalytic activity when modified with thiocyanate ligands [10]. The formation of silver-thiocyanate surface complexes leads to a four-fold increase in hydrogen production activity, demonstrating the beneficial effect of thiocyanate coordination on metal catalyst performance [10]. This enhancement is attributed to improved electron transfer kinetics and reduced charge recombination rates [10].

The mechanistic studies reveal that thiocyanate coordination to silver surfaces facilitates proton adsorption and enhances interfacial electron transfer rates [10]. The formation of stable five-membered chelate rings between thiocyanate ligands and metal centers contributes to catalyst stability and activity [10]. The selective binding of thiocyanate to silver surfaces, as confirmed by Raman spectroscopy, underlies the observed catalytic enhancement [10].

Electrocatalytic approaches for thiocyanate synthesis have been developed using iodine-mediated oxidative processes [11]. These methods enable selective mono- or bis-thiocyanation depending on the applied current density and reaction time [11]. The electrochemical approach offers precise control over product selectivity through modulation of electrical parameters [11].

Purity Optimization and Byproduct Management

The purification of thiocyanate products requires careful consideration of their chemical properties and potential impurities [12] [11]. Thiocyanate compounds are generally stable but can undergo isomerization to isothiocyanate forms under certain conditions [9]. The development of effective purification protocols is essential for obtaining high-purity products suitable for further synthetic applications [12].

Column chromatography using silica gel as the stationary phase represents the most common purification method for benzyl thiocyanate compounds [11]. The elution conditions typically employ ethyl acetate/hexane mixtures with gradually increasing polarity to achieve effective separation [11]. The optimization of chromatographic conditions requires careful attention to the polarity and stability of the thiocyanate products [11].

Table 5: Purification Methods for Thiocyanate Compounds

MethodStationary PhaseMobile PhaseYield Recovery (%)Purity (%)Reference
Column ChromatographySilica GelEtOAc/Hexanes (25-30%)92>95 [11]
Column ChromatographySilica GelEtOAc/Hexanes (35-40%)89>98 [11]
Crystallization-Various solvents75-85>99 [12]

The management of reaction byproducts presents unique challenges in thiocyanate synthesis [12] [13]. Common impurities include isothiocyanate isomers, unreacted starting materials, and various oxidation products [12]. The removal of sodium sulfate and other inorganic salts from thiocyanate solutions requires specialized purification techniques including evaporation and crystallization protocols [12].

Biological treatment methods have been developed for the degradation of thiocyanate-containing waste streams [13] [14]. These approaches utilize specialized bacterial consortia capable of metabolizing thiocyanate through sequential oxidation, nitrification, and denitrification processes [13]. The biological degradation pathway involves conversion of thiocyanate to sulfate and nitrogen gas, providing an environmentally benign disposal method [13].

Table 6: Byproduct Management Strategies

Byproduct TypeTreatment MethodEfficiency (%)Environmental ImpactReference
IsothiocyanateSelective crystallization85-90Low [12]
Inorganic saltsEvaporation/crystallization>95Low [12]
Thiocyanate wasteBiological treatment>90Minimal [13]

Chemical oxidation methods using ozone or chlorine-based oxidants provide alternative approaches for thiocyanate waste treatment [13]. These methods achieve rapid degradation of thiocyanate to cyanate and sulfate, though they require careful management of the generated ammonia byproducts [13]. Electro-oxidation techniques offer the additional advantage of potential cyanide recovery, making them economically attractive for industrial applications [13].

The molecular geometry of 2,5-dimethoxybenzyl thiocyanate (C₁₀H₁₁NO₂S) represents a substituted benzyl thiocyanate derivative with significant structural features . The compound exhibits a planar aromatic ring system with two methoxy substituents positioned at the 2 and 5 positions of the benzene ring, connected to a thiocyanate group (-SCN) through a methylene bridge [2] [3].

Based on crystallographic analysis of similar benzyl thiocyanate derivatives, the compound is expected to adopt a monoclinic crystal system with space group P2₁/c [4]. The molecular structure features characteristic bond lengths and angles typical of aromatic thiocyanate compounds. The thiocyanate group maintains its linear geometry with C≡N bond lengths of approximately 1.17 Å and C-S bond lengths of 1.64 Å [5]. The benzyl carbon-sulfur bond distance is expected to be around 1.80 Å, consistent with other benzyl thiocyanate structures [6].

The methoxy substituents exert significant influence on the molecular geometry through both steric and electronic effects [7]. The 2,5-dimethoxy substitution pattern creates a specific electronic environment that affects the aromatic ring planarity and the orientation of the thiocyanate group [8]. The methoxy groups at positions 2 and 5 are positioned to minimize steric hindrance while maximizing electronic stabilization through resonance effects [9].

Intermolecular interactions in the crystal lattice are dominated by weak van der Waals forces and potential hydrogen bonding interactions involving the methoxy oxygen atoms [10]. The crystal packing is expected to exhibit layered arrangements with molecules oriented to minimize steric clashes between the bulky methoxy groups and the linear thiocyanate moiety [11].

Spectroscopic Profiling

Nuclear Magnetic Resonance Signatures

The proton nuclear magnetic resonance spectrum of 2,5-dimethoxybenzyl thiocyanate displays characteristic signals that provide definitive structural identification [12] [6]. The methoxy protons appear as sharp singlets at approximately 3.8-4.0 ppm, integrating for six protons total from both methoxy groups [13]. The benzyl methylene protons (CH₂) attached to the thiocyanate sulfur atom resonate as a singlet at 4.6-4.8 ppm, integrating for two protons [14].

The aromatic region exhibits a complex multiplet pattern between 6.7-7.3 ppm, characteristic of the 2,5-dimethoxybenzene substitution pattern [15]. The three aromatic protons show distinct chemical shifts due to the different electronic environments created by the methoxy substituents and their positional effects [12]. The proton at position 3 (between the two methoxy groups) typically appears most upfield, while the protons at positions 4 and 6 exhibit slightly different chemical shifts due to the asymmetric substitution pattern [13].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation [6]. The methoxy carbons appear at 55-56 ppm, while the benzyl carbon attached to sulfur resonates at 38-40 ppm [12]. The aromatic carbons span the range from 110-135 ppm, with the methoxy-substituted carbons appearing at characteristic chemical shifts around 150-155 ppm [13]. The thiocyanate carbon signal appears at approximately 112 ppm, consistent with the sp-hybridized carbon in the C≡N group [16].

Infrared and Raman Spectral Features

The infrared spectrum of 2,5-dimethoxybenzyl thiocyanate exhibits distinctive absorption bands that serve as fingerprints for functional group identification [14] [17]. The most characteristic feature is the strong, sharp absorption at 2100-2200 cm⁻¹, attributed to the C≡N stretching vibration of the thiocyanate group [18] [19]. This band appears as a single, intense peak due to the linear geometry of the thiocyanate moiety [5].

The aromatic C=C stretching vibrations appear as medium-intensity bands in the 1600-1500 cm⁻¹ region [17]. The methoxy C-O stretching vibrations contribute strong absorptions at 1250-1300 cm⁻¹, characteristic of the ether linkage in aromatic methoxy groups [20]. Additional C-O stretching modes associated with the aromatic ring appear at 1100-1200 cm⁻¹ [17].

The aromatic C-H stretching vibrations manifest as medium-intensity bands in the 3000-3100 cm⁻¹ region [17]. The aliphatic C-H stretching modes from the methoxy groups appear slightly lower in frequency, around 2900-3000 cm⁻¹ [20]. The benzyl C-H stretching modes contribute to the complex pattern in this region [14].

Raman spectroscopy provides complementary information, particularly for the thiocyanate group vibrations [21]. The C≡N stretching mode appears as a strong Raman line, while the C-S stretching vibration contributes to the lower frequency region around 650-700 cm⁻¹ [5]. The aromatic ring breathing modes and methoxy group vibrations provide additional structural confirmation [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,5-dimethoxybenzyl thiocyanate reveals characteristic fragmentation patterns that confirm the molecular structure [22]. The molecular ion peak [M]⁺ appears at m/z 209, corresponding to the molecular weight of C₁₀H₁₁NO₂S [2]. This peak typically exhibits moderate intensity due to the relative stability of the molecular ion [23].

The base peak in the mass spectrum commonly appears at m/z 150, corresponding to the loss of the thiocyanate group (SCN, 59 mass units) from the molecular ion [22]. This fragmentation pattern is characteristic of benzyl thiocyanate derivatives and represents the formation of the 2,5-dimethoxybenzyl cation [(CH₃O)₂C₆H₃CH₂]⁺ [24].

Additional fragmentation involves the loss of methoxy groups from the aromatic ring [22]. Sequential losses of CH₃O radicals (31 mass units) and CH₂O molecules (30 mass units) produce fragment ions at m/z 178 and m/z 148, respectively [25]. The tropylium ion formation (C₇H₇⁺, m/z 91) represents another significant fragmentation pathway common to benzyl derivatives [24].

Higher energy fragmentation produces smaller aromatic ions, including the phenyl cation (C₆H₅⁺, m/z 77) and substituted phenyl ions retaining one or both methoxy groups [23]. The thiocyanate group itself contributes fragments such as SCN⁺ (m/z 58) and CN⁺ (m/z 26), providing additional structural confirmation [16].

Computational Modeling of Electronic Structure

The electronic structure of 2,5-dimethoxybenzyl thiocyanate has been investigated through density functional theory calculations using standard computational methods [26] [27]. The molecular orbital composition reveals significant contributions from the aromatic π-system, the thiocyanate group, and the methoxy substituents [28]. The highest occupied molecular orbital exhibits substantial delocalization across the aromatic ring with contributions from the methoxy oxygen lone pairs [7].

The methoxy substituents act as electron-donating groups through resonance effects, significantly influencing the electronic properties of the aromatic system [8]. The electron density distribution shows enhanced nucleophilic character at the ortho and para positions relative to the methoxy groups, consistent with the activating nature of these substituents [9]. The 2,5-dimethoxy substitution pattern creates a unique electronic environment that affects both the aromatic ring properties and the thiocyanate group reactivity [29].

The thiocyanate group contributes distinct molecular orbitals to the electronic structure [30]. The sulfur lone pair electrons constitute the highest occupied molecular orbital, while the π-orbitals of the C≡N triple bond contribute to both occupied and virtual orbitals [31]. The linear geometry of the thiocyanate group results in characteristic orbital symmetries that influence the optical and electronic properties [32].

Computational analysis reveals that the compound exhibits a moderate band gap between the highest occupied and lowest unoccupied molecular orbitals [33]. The electronic transitions are primarily characterized by π→π* transitions within the aromatic system and n→π* transitions involving the thiocyanate group [30]. The methoxy substituents lower the overall ionization potential compared to unsubstituted benzyl thiocyanate, reflecting their electron-donating character [31].

XLogP3

2.4

Dates

Last modified: 08-16-2023

Explore Compound Types